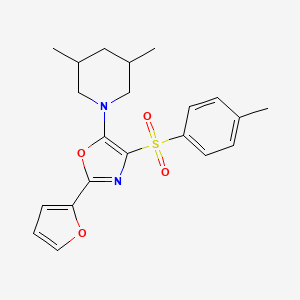

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

Antiprotozoal Activities : The synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) where the central furan ring is replaced by isoxazole, showed significant antitrypanosomal and antimalarial activities. Eleven compounds exhibited antitrypanosomal IC50 values less than 10 nM, with five displaying cytotoxic indices significantly higher than furamidine. Additionally, eighteen compounds were more active against Plasmodium falciparum than furamidine, with IC50 values less than 15 nM, indicating potential applications in antiprotozoal therapy (Patrick et al., 2007).

Antileukemic Activity : Compounds derived from N-(2-furoyl)proline and similar precursors showed good antileukemic activity comparable with mitomycin, indicating their potential as therapeutic agents in leukemia treatment (Ladurée et al., 1989).

Antimicrobial and Antitubercular Agents : A study on bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides revealed their antimicrobial and antimycobacterial actions, with several analogues displaying antimycobacterial activity equipotent to standard drugs. This suggests their potential use in addressing bacterial and mycobacterial infections (Patel et al., 2012).

Chemical Synthesis and Modification

Dimetallations of Furans : Research on the preparation and reactions of 3,5-dilithiated furan derivatives provides insights into approaches for the synthesis of 2,3,5-trisubstituted heterocycles, expanding the toolbox for chemical synthesis of complex molecules (Carpenter & Chadwick, 1985).

Recyclization Studies : Investigation into the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes under acidic conditions revealed insights into the dependence of reaction outcomes on the substituent at the nitrogen atom, contributing to the understanding of reaction mechanisms in synthetic chemistry (Butin et al., 2008).

特性

IUPAC Name |

5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)27-19(22-20)18-5-4-10-26-18/h4-10,15-16H,11-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGAHJLDCFNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)

![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)

![3-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2387918.png)

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2387921.png)

![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)